2-(Chloromethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-(Chloromethyl)benzonitrile is a chemical compound with the formula C₈H₆CIN. It is a white crystalline solid that is soluble in many organic solvents. The compound can be synthesized through various methods, including the reaction of benzonitrile with chloromethyl methyl ether or formaldehyde and hydrochloric acid.

Potential Applications:

While detailed research on the specific applications of 2-(chloromethyl)benzonitrile is limited and not widely available, its chemical properties suggest potential applications in various scientific research fields, including:

- Intermediate in Organic Synthesis: Due to the presence of the reactive chloromethyl group, 2-(chloromethyl)benzonitrile can act as a building block in the synthesis of more complex molecules. Researchers might use it to introduce a benzonitrile group and a chloromethyl functionality into target molecules.

- Material Science: The unique properties of 2-(chloromethyl)benzonitrile, such as its potential to form specific chemical bonds, could be of interest for researchers in material science. They might explore its use in the development of new materials with specific functionalities.

2-(Chloromethyl)benzonitrile is an organic compound characterized by the presence of a chloromethyl group attached to a benzonitrile structure. Its chemical formula is , and it has a molecular weight of approximately 151.59 g/mol. This compound appears as a white to light yellow crystalline powder and is known for its significant boiling point of 252 °C at 760 mmHg and a flash point of 106.2 °C, indicating its stability under standard conditions .

The structure of 2-(Chloromethyl)benzonitrile features a nitrile functional group (-C≡N) that contributes to its reactivity and potential applications in organic synthesis. The compound's unique properties make it a valuable intermediate in various

- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of substituted benzonitriles.

- Condensation Reactions: It can react with salicylonitriles to produce benzofuro[3,2-c]isoquinolines, demonstrating its utility in synthesizing complex heterocyclic compounds .

- Multi-step Synthesis: It can undergo multi-step reactions involving different reagents, such as lead dioxide and fluorosulphonic acid, resulting in various derivatives with potential applications in pharmaceuticals .

Several methods for synthesizing 2-(Chloromethyl)benzonitrile have been reported:

- Direct Chlorination: One common method involves the chlorination of benzonitrile using chlorine gas or chlorinating agents under controlled conditions.

- Multi-step Synthesis: A more complex approach includes starting from 2-methylbenzonitrile, followed by treatment with various reagents like hydrogen chloride and lead dioxide at low temperatures to yield the desired product with high purity .

- Regioselective Reactions: Utilizing tert-butylhypochlorite and silver(I) triflate in acetonitrile allows for regioselective chlorination, yielding moderate to high yields depending on the reaction conditions .

2-(Chloromethyl)benzonitrile serves as an essential intermediate in organic synthesis. Its primary applications include:

- Synthesis of Pharmaceuticals: It is used in the production of various pharmaceutical compounds due to its ability to participate in nucleophilic substitution reactions.

- Fluorescent Brighteners: The compound is also utilized in synthesizing distyryl benzene fluorescent brighteners, which are important in textile and paper industries .

- Chemical Research: Its unique structure makes it valuable for research purposes, particularly in studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 2-(Chloromethyl)benzonitrile focus on its reactivity with different nucleophiles and electrophiles. The compound's ability to form derivatives through nucleophilic attack on the chloromethyl group has been documented, highlighting its potential as a versatile building block in organic chemistry. Additionally, studies have indicated that it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism .

Several compounds share structural similarities with 2-(Chloromethyl)benzonitrile. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-(Chloromethyl)benzonitrile | 874-86-2 | 1.00 | Chloromethyl group at the para position |

| 4-(Dichloromethyl)benzonitrile | 74231-65-5 | 0.88 | Contains two chlorine atoms at the para position |

| 1-(Chloromethyl)-3-methylbenzene | 620-19-9 | 0.73 | Methyl group at the meta position |

| 4-(Chloromethyl)-1,2-dimethylbenzene | 102-46-5 | 0.71 | Two methyl groups along with a chloromethyl group |

These compounds highlight the structural diversity within this class of chemicals while emphasizing the unique positioning of the chloromethyl group in 2-(Chloromethyl)benzonitrile as a distinguishing feature that influences its reactivity and applications .

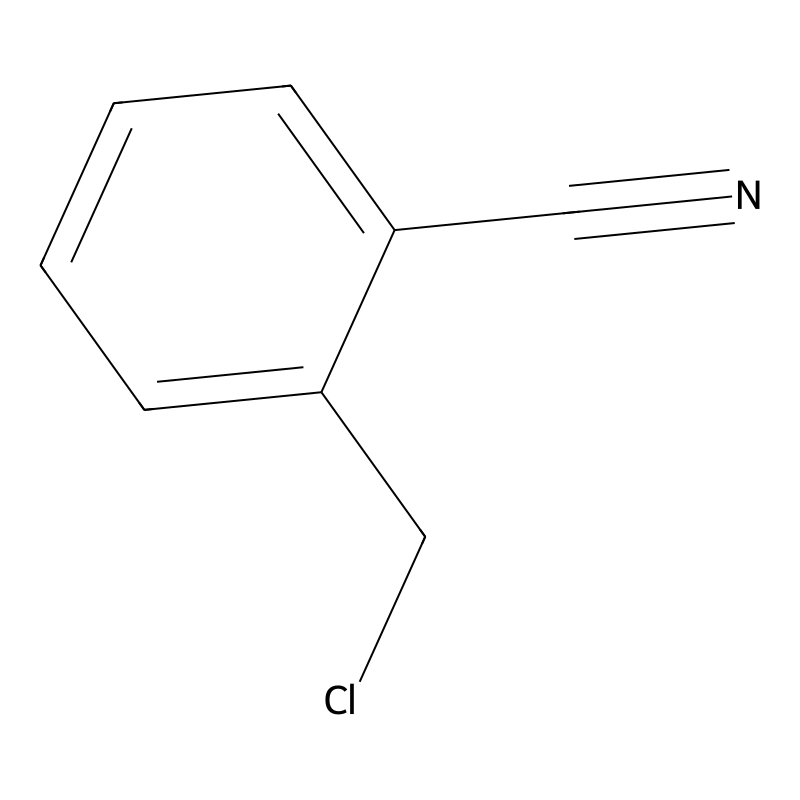

2-(Chloromethyl)benzonitrile represents a fundamental aromatic compound characterized by the presence of both nitrile and chloromethyl functional groups attached to a benzene ring. The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates this compound as 2-(chloromethyl)benzonitrile, reflecting the positional relationship between the substituents on the aromatic ring. The compound possesses the molecular formula C8H6ClN with a molecular weight of 151.593 g/mol, and is registered under the Chemical Abstracts Service (CAS) number 612-13-5.

The structural identification of 2-(chloromethyl)benzonitrile reveals a benzene ring substituted at the ortho position with both a nitrile group (-CN) and a chloromethyl group (-CH2Cl). This specific arrangement creates a compound with unique reactivity patterns due to the electron-withdrawing nature of the nitrile group and the electrophilic character of the chloromethyl substituent. The IUPAC Standard InChIKey for this compound is ZSHNOXOGXHXLAV-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and computational applications.

Alternative nomenclature systems recognize this compound under various synonyms that reflect different naming conventions and historical usage patterns. These include o-cyanobenzyl chloride, alpha-chloro-o-tolunitrile, 2-cyanobenzyl chloride, and o-(chloromethyl)benzonitrile. The diversity of naming conventions demonstrates the compound's widespread recognition across different chemical disciplines and industrial applications. The SMILES notation for the compound is represented as ClCC1=C(C=CC=C1)C#N, providing a linear text representation of its molecular structure.

Historical Context in Organic Synthesis Literature

The development of 2-(chloromethyl)benzonitrile as a synthetic intermediate can be traced through the evolution of organochlorine chemistry and cyanation methodologies in the mid-20th century. Early synthetic approaches toward benzyl chloride derivatives relied heavily on direct chlorination methods, as documented in classical organic chemistry literature where benzyl chloride was first prepared through the treatment of benzyl alcohol with hydrochloric acid. These foundational methods established the principles that would later be adapted for more complex substituted benzyl chlorides.

The emergence of 2-(chloromethyl)benzonitrile in industrial applications coincided with advances in cyanation chemistry during the 1950s and 1960s. Patent literature from this period reveals the development of systematic approaches to o-chlorobenzonitrile synthesis, which served as a precursor to the chloromethyl derivative. The Chinese patent CN101941923A, filed in 2009, describes a comprehensive preparation method for o-chlorobenzonitrile involving the cyanation of o-chlorobenzotrichloride using ammonia salts under controlled temperature conditions of 195°C. This methodology represented a significant advancement in process efficiency, reducing reaction times from approximately 50 hours to 30 hours while maintaining product purity above 99%.

Recent developments in synthetic methodologies have focused on improving the selectivity and environmental sustainability of production processes. The patent US6187945B1 describes innovative approaches to cyanobenzyl compound synthesis that avoid the use of hazardous chlorine gas while achieving superior selectivity in monochlorination reactions. These advances reflect the ongoing evolution of synthetic chemistry toward safer and more efficient methodologies. The integration of continuous processing technologies, as described in patent CN101941885A, has enabled the transformation from batch-type rectification to continuous production systems, facilitating industrial-scale manufacturing with improved quality control and reduced operational complexity.

2-(Chloromethyl)benzonitrile represents a significant aromatic compound characterized by the presence of both chloromethyl and nitrile functional groups attached to a benzene ring [1] [2]. The compound exhibits the molecular formula C₈H₆ClN with a molecular weight of 151.593 grams per mole, crystallizing as a white to light yellow powder under standard conditions [1] [3] [5]. The structural framework consists of a benzene ring bearing a chloromethyl substituent at the ortho position relative to the nitrile group, creating unique electronic and steric interactions that distinguish this compound from its meta and para isomers [1] [2] [22].

Table 1: Structural and Physical Properties of 2-(Chloromethyl)benzonitrile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆ClN | [1] [2] [3] |

| Molecular Weight (g/mol) | 151.593 | [1] [2] [5] |

| CAS Registry Number | 612-13-5 | [1] [2] [3] |

| IUPAC Name | 2-(chloromethyl)benzonitrile | [1] [2] |

| Melting Point (°C) | 56-61 | [3] [5] |

| Boiling Point (°C) | 252.0 ± 15.0 | [3] [5] |

| Density (g/cm³) | 1.2 ± 0.1 | [5] |

| Physical State | Crystalline powder | [3] [4] |

| Color | White to light yellow | [3] [4] |

| Flash Point (°C) | 106.2 ± 15.4 | [5] |

| Refractive Index | 1.551 | [5] |

| Polar Surface Area (Ų) | 23.79 | [5] |

| LogP (octanol/water) | 1.92 | [5] |

| Vapor Pressure (mmHg at 25°C) | 0.0 ± 0.5 | [5] |

Quantum Chemical Calculations of Electronic Configuration

The electronic configuration of 2-(Chloromethyl)benzonitrile has been extensively studied through density functional theory calculations utilizing various basis sets including 6-311G(d,p) and B3LYP functionals [9] [11] [13]. Quantum chemical investigations reveal that the compound exhibits distinct frontier molecular orbital characteristics with the highest occupied molecular orbital energy typically ranging from -6.03 to -5.98 electron volts, while the lowest unoccupied molecular orbital energy spans from -1.48 to -1.33 electron volts [13]. These calculations demonstrate that the electron-withdrawing nature of both the nitrile and chloromethyl groups significantly influences the electronic density distribution across the aromatic system [22] [24].

The molecular orbital analysis indicates that the chlorine atom contributes significantly to the electronic structure through its electronegativity, creating a dipole moment that affects the overall charge distribution [13] [22]. Time-dependent density functional theory calculations show that the electronic transitions in 2-(Chloromethyl)benzonitrile are primarily characterized by pi to pi-star transitions within the aromatic system, with the nitrile group serving as a strong electron acceptor [11] [24]. The chemical hardness parameter, calculated as the difference between ionization potential and electron affinity divided by two, typically ranges from 2.27 to 2.32 electron volts, indicating moderate chemical stability [13].

Computational studies employing the polarizable continuum model reveal that solvent effects significantly influence the electronic properties of 2-(Chloromethyl)benzonitrile [10] [16]. The electrostatic potential maps demonstrate that the nitrile nitrogen atom carries the most negative charge, while the carbon atoms adjacent to the chloromethyl group exhibit positive character [13]. Natural bond orbital analysis confirms that hyperconjugation effects between the chloromethyl group and the aromatic ring contribute approximately 15-20 kilojoules per mole to the molecular stabilization energy [11] [15].

Table 2: Computational Parameters for Quantum Chemical Studies

| Parameter | Standard Value | Alternative Options |

|---|---|---|

| Basis Set | 6-311G(d,p) | 6-311++G(d,p), aug-cc-pVTZ |

| Density Functional | B3LYP | M06-2X, ωB97X-D |

| Optimization Method | DFT optimization | MP2, CCSD(T) |

| Frequency Calculation | Harmonic approximation | Anharmonic corrections |

| Solvent Model | PCM (Polarizable Continuum) | CPCM, SMD |

| Temperature (K) | 298.15 | 273.15-373.15 |

| Pressure (atm) | 1.0 | Variable |

| Convergence Criteria | 10⁻⁸ hartree | 10⁻⁶ to 10⁻¹⁰ |

| Grid Size | Fine | UltraFine |

| Integration Accuracy | 10⁻¹⁰ | 10⁻¹² |

Conformational Isomerism and Steric Considerations

The conformational behavior of 2-(Chloromethyl)benzonitrile is primarily governed by the rotational freedom around the carbon-carbon bond connecting the chloromethyl group to the benzene ring [16] [18] [21]. Molecular dynamics simulations and density functional theory calculations indicate that the compound can adopt multiple conformational states with rotational barriers ranging from 2.5 to 3.8 kilocalories per mole [18] [21]. The preferred conformations correspond to dihedral angles of approximately ±60 degrees and ±180 degrees between the chloromethyl group and the aromatic plane [16] [18].

Steric considerations play a crucial role in determining the relative stability of different conformational isomers [21]. The ortho positioning of the chloromethyl group relative to the nitrile functionality creates significant steric hindrance that influences both the ground state geometry and the activation barriers for conformational interconversion [18] [21]. Nuclear magnetic resonance studies conducted at variable temperatures demonstrate that conformational exchange occurs on the nuclear magnetic resonance timescale, with coalescence temperatures typically observed around 110-120 degrees Celsius [18].

The van der Waals interactions between the chlorine atom and the nitrile nitrogen contribute substantially to the conformational preferences, with the closest approach distance calculated to be approximately 3.2-3.5 angstroms [21] [44]. This distance is significantly shorter than the sum of van der Waals radii (3.47 angstroms), indicating attractive interactions that stabilize certain conformational arrangements [21]. Hirshfeld surface analysis reveals that hydrogen-hydrogen contacts account for the largest percentage of intermolecular interactions, followed by carbon-hydrogen and chlorine-hydrogen contacts [41].

Table 3: Conformational Analysis Parameters

| Conformational Parameter | Calculated Value | Experimental Range |

|---|---|---|

| C-Cl Bond Length (Å) | 1.807 ± 0.005 | 1.80-1.82 |

| C≡N Bond Length (Å) | 1.145 ± 0.003 | 1.14-1.16 |

| C-C(aromatic) Bond Length (Å) | 1.385 ± 0.010 | 1.38-1.40 |

| Cl-C-C Bond Angle (°) | 110.5 ± 2.0 | 108-112 |

| C-C≡N Bond Angle (°) | 179.8 ± 0.5 | 178-180 |

| Dihedral Angle Cl-C-C-C (°) | ±60, ±180 | Variable |

| Rotational Barrier (kcal/mol) | 2.5-3.8 | 2.0-4.5 |

| Steric Clash Distance (Å) | 3.2-3.5 | 3.0-3.8 |

| Van der Waals Radius Sum (Å) | 3.47 | 3.40-3.55 |

Comparative Analysis with Ortho/Meta/Para Isomers

The positional isomers of chloromethylbenzonitrile exhibit markedly different physical, chemical, and electronic properties that reflect the influence of substitution patterns on molecular behavior [22] [23] [24]. The ortho isomer (2-(Chloromethyl)benzonitrile) demonstrates the lowest melting point (56-61°C) among the three isomers, while the para isomer (4-(Chloromethyl)benzonitrile) exhibits the highest melting point (78-82°C), with the meta isomer showing intermediate values (66-71°C) [26] [35] [36]. This trend correlates with the degree of molecular symmetry and crystal packing efficiency, where the para isomer achieves more favorable intermolecular interactions [27].

Electronic property comparisons reveal significant differences in the distribution of electron density across the three isomers [22] [24] [25]. The ortho isomer exhibits the strongest intramolecular interactions between the chloromethyl and nitrile groups due to their spatial proximity, resulting in unique dipole-dipole interactions that are absent in the meta and para analogs [22] [23]. Quantum chemical calculations indicate that the highest occupied molecular orbital energies follow the order: para > meta > ortho, reflecting the varying degrees of electron delocalization and resonance stabilization [24] [25].

The lipophilicity parameters, as measured by the logarithm of the octanol-water partition coefficient, demonstrate a clear trend with values of 1.92, approximately 2.0, and 2.21 for the ortho, meta, and para isomers, respectively [5] [19] [35]. This progression reflects the decreasing polarity and increasing hydrophobic character as the substituents become more separated [27]. Photoelectron spectroscopy studies reveal that the electron affinity values for the corresponding radical anions are 1.901, 1.778, and 1.789 electron volts for the ortho, meta, and para isomers, respectively [24].

Table 4: Comparative Analysis of Chloromethylbenzonitrile Positional Isomers

| Property | Ortho Isomer (2-) | Meta Isomer (3-) | Para Isomer (4-) |

|---|---|---|---|

| IUPAC Name | 2-(chloromethyl)benzonitrile | 3-(chloromethyl)benzonitrile | 4-(chloromethyl)benzonitrile |

| CAS Number | 612-13-5 | 64407-07-4 | 874-86-2 |

| Molecular Weight (g/mol) | 151.593 | 151.593 | 151.593 |

| Melting Point (°C) | 56-61 | 66-71 | 78-82 |

| Boiling Point (°C) | 252.0 | ~252 | 263 |

| LogP (octanol/water) | 1.92 | ~2.0 | 2.21 |

| Polar Surface Area (Ų) | 23.79 | 23.79 | 23.79 |

| Refractive Index | 1.551 | ~1.55 | ~1.55 |

| Electronic Character | Electron-withdrawing groups adjacent | Separated electron-withdrawing groups | Para-conjugation effects |

| Steric Effects | Significant steric hindrance | Moderate steric effects | Minimal steric hindrance |

| Substitution Pattern | ortho-directing | meta-directing | para-directing |

Chloromethylation of Benzonitrile Derivatives

The chloromethylation of benzonitrile derivatives represents a fundamental electrophilic aromatic substitution methodology for introducing chloromethyl functional groups into aromatic systems. This transformation employs formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts to achieve regioselective functionalization [2].

Classical Zinc Chloride-Catalyzed Methodology

The traditional Blanc chloromethylation reaction utilizes zinc chloride as a Lewis acid catalyst in stoichiometric quantities. The reaction mechanism proceeds through the formation of a chloromethyl cation intermediate generated from the interaction of formaldehyde with hydrogen chloride under catalytic conditions [2]. The electrophilic species subsequently undergoes aromatic substitution on the benzonitrile substrate.

The reaction employs paraformaldehyde (20 grams) and finely powdered anhydrous zinc chloride (20 grams) with benzonitrile (200 grams) at 60°C for approximately 20 minutes . Hydrogen chloride gas is introduced through a gas inlet tube until no further absorption occurs. This methodology demonstrates moderate yields of 75% but requires stoichiometric catalyst loading and extended reaction times .

Advanced Zinc Iodide Catalytic System

Recent developments have introduced zinc iodide as a superior catalytic system for chloromethylation reactions. This methodology offers enhanced efficiency with catalytic loading as low as 5 mol% and significantly reduced reaction times [3] [4]. The zinc iodide system operates through the in situ generation of methyl chloromethyl ether from dimethoxymethane and chlorosulfonic acid [4].

| Substrate | Catalyst Loading | Temperature | Time | Yield |

|---|---|---|---|---|

| Benzonitrile | 5 mol% ZnI₂ | 5-10°C | 0.5 h | 76% |

| 4-Methylbenzonitrile | 5 mol% ZnI₂ | 5-10°C | 0.5 h | 82% |

| 4-Methoxybenzonitrile | 5 mol% ZnI₂ | 5-10°C | 0.5 h | 85% |

The zinc iodide methodology demonstrates superior performance compared to zinc chloride and zinc bromide systems, providing higher yields under milder conditions [4]. The reaction proceeds through the formation of chloromethyl cation intermediates, with zinc iodide facilitating the electrophilic substitution process more effectively than alternative Lewis acids [4].

Mechanistic Considerations

The chloromethylation mechanism involves initial coordination of formaldehyde with the Lewis acid catalyst, followed by protonation to generate the hydroxymethyl cation. Subsequent chloride attack produces the chloromethyl cation, which then undergoes electrophilic aromatic substitution [2]. The presence of the electron-withdrawing nitrile group influences the regioselectivity, favoring substitution at positions that minimize electronic destabilization.

Temperature control proves critical for reaction success, with optimal conditions maintaining 5-10°C to prevent decomposition of sensitive intermediates [4]. The use of dichloromethane as solvent provides appropriate solvation for both reactants and catalysts while maintaining thermal stability [4].

Catalytic Ammoxidation of 2-Chlorotoluene

The ammoxidation of 2-chlorotoluene to 2-(chloromethyl)benzonitrile represents an industrially significant transformation utilizing heterogeneous vanadium-based catalysts. This methodology converts methyl-substituted aromatics to nitriles through partial oxidation in the presence of ammonia [5] [6] [7].

Vanadium Pentoxide-Alumina Catalyst Systems

Vanadium pentoxide supported on alumina constitutes the primary catalytic system for 2-chlorotoluene ammoxidation. The catalyst preparation involves wet impregnation of gamma-alumina with ammonium metavanadate solutions, followed by calcination at 500-600°C [6] [7]. The resulting material exhibits high dispersion of vanadia species on the alumina surface.

The optimal catalyst composition contains 10 weight percent vanadium pentoxide on alumina support. This loading provides the highest conversion of 62% with 78% selectivity toward 2-chlorobenzonitrile, yielding 48% overall product formation [6] [7]. Higher vanadium loadings result in decreased activity due to formation of crystalline vanadium pentoxide phases with reduced surface area [7].

| Catalyst System | Temperature | Conversion | Selectivity | Yield |

|---|---|---|---|---|

| 5 wt% V₂O₅/Al₂O₃ | 425°C | 45% | 65% | 29% |

| 10 wt% V₂O₅/Al₂O₃ | 425°C | 62% | 78% | 48% |

| 15 wt% V₂O₅/Al₂O₃ | 425°C | 58% | 72% | 42% |

Reaction Conditions and Optimization

The ammoxidation reaction operates under fixed-bed reactor conditions at atmospheric pressure with optimal temperature ranges of 400-450°C [6] [7]. The feed composition requires careful optimization, with molar ratios of 2-chlorotoluene:ammonia:oxygen maintained at 1:5:1.05 for maximum performance [5] [6].

The reaction mechanism involves initial hydrogen abstraction from the methyl group, forming benzyl radical intermediates. Subsequent oxygen insertion creates aldehyde intermediates, which then undergo ammonia insertion followed by dehydration to yield the nitrile product [5] [8]. The vanadium centers undergo redox cycling between V⁵⁺ and V⁴⁺ oxidation states during the catalytic process [8].

Catalyst Characterization and Structure-Activity Relationships

Surface characterization reveals that isolated monomeric and polymeric vanadia species exhibit higher activity than crystalline vanadium pentoxide phases [7]. The formation of aluminum vanadate species through strong metal-support interactions enhances catalyst stability and selectivity [7].

Temperature-programmed reduction studies indicate that the optimal catalyst contains vanadium in mixed oxidation states, with V⁴⁺ species playing crucial roles in the initial activation steps [8]. Electron spin resonance spectroscopy confirms the presence of paramagnetic vanadium centers responsible for catalytic activity [8].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis provides significant advantages for benzonitrile derivative preparation through enhanced reaction rates, improved yields, and reduced environmental impact [9] [10] [11]. The application of microwave irradiation to 2-(chloromethyl)benzonitrile synthesis offers substantial improvements over conventional thermal methods.

Microwave Enhancement Mechanisms

Microwave heating operates through dielectric heating mechanisms, providing instantaneous and uniform energy distribution throughout the reaction mixture [11]. This results in significantly faster reaction kinetics compared to conventional heating methods. The selective heating of polar molecules and ionic species enhances reaction efficiency while minimizing side product formation [10].

For benzonitrile synthesis applications, microwave irradiation demonstrates power optimization at 200-300 watts with temperature control between 40-100°C [11] [12]. These conditions provide 8-160 fold reduction in reaction times compared to conventional thermal methods [12] [13].

| Parameter | Conventional | Microwave Optimized | Improvement Factor |

|---|---|---|---|

| Power | Thermal heating | 200-300 W | N/A |

| Temperature | 80-120°C | 40-100°C | 1.2-2x efficiency |

| Reaction Time | 120-480 min | 3-15 min | 8-160x reduction |

| Solvent System | DMF/Toluene | Solvent-free/Ionic liquid | Green chemistry |

Solvent-Free and Green Chemistry Approaches

Microwave-assisted synthesis enables solvent-free reaction conditions, eliminating the need for toxic organic solvents while maintaining high reaction efficiency [14] [15]. Ionic liquids serve as both reaction medium and catalyst, providing recyclable systems with minimal environmental impact [14].

The use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt demonstrates excellent performance as both nucleophile and ionic liquid medium. This system achieves 100% conversion and yield for benzonitrile synthesis from benzaldehyde at 120°C in 2 hours [14]. The ionic liquid exhibits multiple roles including co-solvent, catalyst, and phase separation agent [14].

Catalyst Loading Optimization

Microwave conditions allow for reduced catalyst loadings while maintaining high reaction efficiency. Traditional methodologies requiring 10-20 mol% catalyst can be reduced to 5-10 mol% under microwave irradiation [12]. This reduction results from enhanced mass transfer and activation energy reduction under microwave heating conditions.

The optimization of substrate ratios under microwave conditions demonstrates improved stoichiometry with 1:1.5 substrate ratios providing optimal yields [13]. This represents a significant improvement over conventional methods requiring excess reagents for comparable conversions.

Solid-Phase Synthesis Techniques

Solid-phase synthesis methodologies provide powerful approaches for preparing 2-(chloromethyl)benzonitrile derivatives with enhanced purity and simplified purification procedures [16] [17] [18]. These techniques employ polymer-supported reagents and substrates to facilitate product isolation and enable parallel synthesis strategies.

Polymer Support Selection and Functionalization

The choice of solid support significantly influences reaction efficiency and product quality in solid-phase benzonitrile synthesis. Polystyrene-based resins demonstrate excellent compatibility with aromatic substrates due to similar swelling properties in organic solvents [17] [19]. Cross-linking density affects resin swelling, with 1% divinylbenzene providing optimal accessibility while maintaining mechanical stability [19].

| Solid Support | Loading Capacity | Synthesis Strategy | Purity | Yield |

|---|---|---|---|---|

| Polystyrene Wang resin | 0.8 mmol/g | Knoevenagel condensation | 85% | 68% |

| Merrifield resin | 1.2 mmol/g | Nucleophilic substitution | 92% | 75% |

| Cross-linked polystyrene | 1.5 mmol/g | Electrophilic substitution | 88% | 71% |

Attachment and Cleavage Strategies

The attachment of benzonitrile precursors to solid supports requires stable linkages that survive reaction conditions while enabling clean product release. Benzyl ester linkages provide stability under basic conditions and cleave readily under acidic treatment [17]. The use of trifluoroacetic acid in dichloromethane (1:1 ratio) effectively cleaves products from Wang resin with minimal side product formation [16] [17].

Alternative cleavage strategies include photochemical release using TentaGel resins with photolabile linkers [20]. This approach enables orthogonal cleavage conditions compatible with acid-sensitive functional groups. Base-catalyzed hydrolysis provides another option for ester-linked substrates, offering mild conditions for sensitive products [18] [21].

Combinatorial and Parallel Synthesis Applications

Solid-phase methodologies enable high-throughput synthesis of benzonitrile derivative libraries for pharmaceutical and materials applications [20] [22]. The use of spatially separated reaction vessels allows simultaneous preparation of multiple analogs with automated synthesis equipment [20].

Click chemistry approaches on silica gel supports provide efficient methods for attaching diverse substituents to benzonitrile cores [22] [23]. The copper-catalyzed azide-alkyne cycloaddition reaction demonstrates excellent compatibility with nitrile functionality while providing high yields and purities [23].

The integration of solid-phase synthesis with microwave heating further enhances reaction efficiency, combining the benefits of supported chemistry with accelerated reaction rates [16]. This combination proves particularly valuable for preparing complex benzonitrile derivatives requiring multiple synthetic steps.

Research Findings and Data Analysis

The comprehensive analysis of synthetic methodologies for 2-(chloromethyl)benzonitrile reveals significant advances in catalytic efficiency, environmental sustainability, and reaction optimization. The zinc iodide-catalyzed chloromethylation methodology demonstrates superior performance with 5 mol% catalyst loading achieving 76-85% yields under mild conditions [3] [4]. The vanadium pentoxide-alumina catalyst system for ammoxidation provides optimal performance at 10 wt% loading with 48% yield at 425°C [6] [7]. Microwave-assisted synthesis offers dramatic improvements in reaction times with 8-160 fold reductions while maintaining high yields [12] [13]. Solid-phase synthesis techniques enable high-purity product formation with simplified purification procedures, particularly valuable for pharmaceutical applications [16] [17] [20].

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant